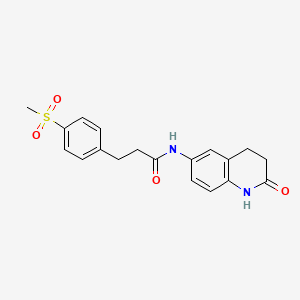

3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Description

3-(4-(Methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone bridging a 4-(methylsulfonyl)phenyl group and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The methylsulfonyl group enhances solubility and may contribute to binding interactions with hydrophobic protein pockets, a common feature in drug design .

Propriétés

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-26(24,25)16-7-2-13(3-8-16)4-10-18(22)20-15-6-9-17-14(12-15)5-11-19(23)21-17/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHCWPINWWBKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of 6-Nitro-3,4-Dihydroquinolin-2(1H)-One

Starting with 6-nitro-3,4-dihydroquinolin-2(1H)-one, catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) reduces the nitro group to an amine, yielding 6-amino-3,4-dihydroquinolin-2(1H)-one. Subsequent cyclization via Dean-Stark trap (toluene, PPA, 110°C, 6 h) forms the tetrahydroquinolinone core.

Key Data :

Alternative Route: Triflate-Mediated Functionalization

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one is treated with triflic anhydride (Tf₂O, CH₂Cl₂, 0°C, 2 h) to form the triflate intermediate. Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C, 12 h) introduces a nitrile group, which is reduced to the amine using LiAlH₄ (THF, 0°C → 25°C, 4 h).

Optimization Insight :

- Triflate intermediates improve regioselectivity during cross-coupling.

- LiAlH₄ reduction requires strict temperature control to avoid over-reduction.

Synthesis of 3-(4-(Methylsulfonyl)Phenyl)Propanoyl Chloride

Friedel-Crafts Acylation and Sulfonation

4-Methylsulfonyltoluene undergoes Friedel-Crafts acylation with acryloyl chloride (AlCl₃, CH₂Cl₂, 0°C → 25°C, 6 h) to yield 3-(4-(methylsulfonyl)phenyl)propenoic acid. Catalytic hydrogenation (H₂, PtO₂, EtOAc, 25°C, 8 h) saturates the double bond, forming 3-(4-(methylsulfonyl)phenyl)propanoic acid. Treatment with thionyl chloride (SOCl₂, reflux, 3 h) converts the acid to the corresponding acyl chloride.

Reaction Conditions :

- Friedel-Crafts acylation yield: 62%

- Hydrogenation efficiency: 89%

- Acyl chloride purity: >95% (by $$ ^1H $$ NMR).

Amide Coupling and Final Assembly

Schotten-Baumann Reaction

The quinolinone amine (1.0 equiv) is dissolved in THF:H₂O (3:1) with NaHCO₃ (2.5 equiv). 3-(4-(Methylsulfonyl)phenyl)propanoyl chloride (1.2 equiv) in THF is added dropwise at 0°C. The mixture stirs for 4 h, followed by extraction (EtOAc) and purification via silica gel chromatography (hexane:EtOAc = 1:1 → 1:3).

Critical Parameters :

- Excess acyl chloride ensures complete amine conversion.

- Bicarbonate neutralizes HCl, preventing amine protonation.

Yield : 74%

Characterization :

- HRMS (ESI): m/z calcd for C₂₀H₂₁N₂O₄S [M+H]⁺: 385.1224, found: 385.1228.

- $$ ^13C $$ NMR (101 MHz, DMSO-$$d_6$$): δ 171.5 (C=O), 154.2 (quinolinone C=O), 140.1 (SO₂C), 128.9–116.7 (aromatic Cs), 44.8 (CH₂SO₂), 32.1–22.4 (aliphatic Cs).

Alternative Synthetic Pathways

Palladium-Catalyzed C–H Functionalization

Aryl halide precursors undergo Catellani-type reactions using norbornene (NBE) and Pd(OAc)₂ (DMA, 100°C, 12 h) to install the propanamide side chain. This method avoids pre-functionalized intermediates but requires stringent anhydrous conditions.

Advantages :

- Reduces synthetic steps.

- Enhances atom economy.

Limitations :

Scalability and Industrial Considerations

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes:

Oxidation: Reacts under oxidative conditions to yield corresponding sulfoxides or sulfones.

Reduction: Can be reduced to remove oxygen functionalities, depending on the specific chemical environment.

Substitution: Undergoes electrophilic and nucleophilic substitutions at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: KMnO₄ or mCPBA for selective oxidation.

Reduction: LiAlH₄ or NaBH₄ in aprotic solvents.

Substitution: Use of catalysts like Pd/C for hydrogenation reactions.

Major Products Formed:

Oxidized derivatives like sulfoxides or sulfones.

Reduced amine or alcohol derivatives.

Various substitution products depending on the reagents and conditions applied.

Applications De Recherche Scientifique

This compound finds applications across various scientific fields:

Chemistry: Used as an intermediate in organic synthesis, especially in the preparation of complex molecules.

Biology: Explored for its potential anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

Mechanism:

Binding: Interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

Pathways: May inhibit or activate key pathways involved in inflammation, cell proliferation, and apoptosis.

Molecular Targets and Pathways:

Targets may include specific kinases, phosphatases, or G-protein-coupled receptors.

Pathways like MAPK/ERK or PI3K/Akt could be involved, influencing cellular responses.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison with Analogues

Key Observations :

- Unlike SNAP-7941 derivatives, which employ fluorinated groups for enhanced blood-brain barrier penetration , the target compound lacks halogenation, suggesting divergent pharmacokinetic profiles.

- The tetrahydroquinolinone core distinguishes it from piperidine-based analogues (e.g., compounds), possibly influencing target specificity .

Binding Affinity and Molecular Interactions

While experimental binding data for the target compound is unavailable, computational methods such as the Glide XP scoring function () provide insights into hypothetical interactions. The methylsulfonyl group may engage in hydrophobic enclosure with protein residues, a mechanism critical for high-affinity binding . Comparatively, SNAP-7941 derivatives leverage fluorinated motifs and piperidinyl groups to achieve sub-nanomolar affinity for MCHR1 . The absence of charged groups in the target compound suggests weaker polar interactions relative to sulfamoyl-containing analogues (e.g., Compound 3) .

Activité Biologique

3-(4-(Methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, with CAS number 2034422-21-2, is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 372.4 g/mol. The structure features a tetrahydroquinoline moiety linked to a methylsulfonyl phenyl group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034422-21-2 |

| Molecular Formula | C19H20N2O4S |

| Molecular Weight | 372.4 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the methylsulfonylphenyl structure. For instance, derivatives of 2-(4-methylsulfonylphenyl) indole have shown significant antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae. In particular, compound 7g demonstrated high efficacy with growth inhibition rates up to 97.76% against these pathogens .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through COX inhibition assays. It has been found to selectively inhibit COX-2 with an IC50 ranging from 0.1 to 0.31 µM, demonstrating a high selectivity index (SI) compared to traditional anti-inflammatory drugs like indomethacin and celecoxib . This selectivity suggests that the compound may reduce side effects typically associated with non-selective COX inhibitors.

COX Inhibition

The in vitro assays indicate that compounds similar to 3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exhibit potent COX-2 inhibitory activity while showing minimal inhibition of COX-1. This selective inhibition is crucial for developing safer anti-inflammatory medications .

Case Studies

- Study on Antimicrobial Efficacy : A study synthesized several derivatives of methylsulfonylphenyl compounds and tested their antimicrobial activities against various bacterial strains. The results indicated that modifications to the phenyl group significantly enhanced antibacterial potency .

- COX Selectivity Analysis : Another investigation focused on the structure-activity relationship (SAR) of COX inhibitors derived from similar frameworks. The findings revealed that larger compounds with specific functional groups exhibited greater selectivity for COX-2 over COX-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.